molecular formula C11H14ClNO4 B8026844 1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene

1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene

Cat. No.: B8026844
M. Wt: 259.68 g/mol
InChI Key: VASQLCIXIOWGIH-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H14ClNO4. It is a derivative of benzene, characterized by the presence of chloro, ethoxy, nitro, and propan-2-yloxy substituents on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases such as sodium hydroxide for subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a palladium catalyst.

    Nucleophilic Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products Formed

    Reduction: Formation of 1-chloro-3-ethoxy-5-amino-2-(propan-2-yloxy)benzene.

    Nucleophilic Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and ethoxy groups can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene
  • 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene

Uniqueness

1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene is unique due to its specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-chloro-3-ethoxy-5-nitro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-4-16-10-6-8(13(14)15)5-9(12)11(10)17-7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASQLCIXIOWGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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